4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline

描述

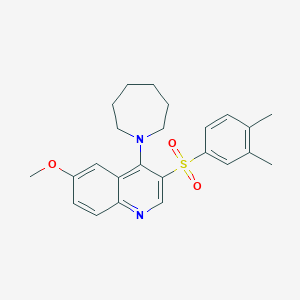

The compound 4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is a quinoline derivative characterized by a unique substitution pattern at positions 3, 4, and 6 of the quinoline scaffold. Position 4 features a seven-membered azepane ring, position 3 contains a 3,4-dimethylbenzenesulfonyl group, and position 6 is substituted with a methoxy group. This article provides a detailed comparison of this compound with structurally similar quinoline analogues, focusing on substituent effects, synthesis methodologies, physicochemical properties, and pharmacokinetic implications.

属性

IUPAC Name |

4-(azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-17-8-10-20(14-18(17)2)30(27,28)23-16-25-22-11-9-19(29-3)15-21(22)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJGWFUVGXKPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. Quinoline derivatives are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a quinoline core with an azepan ring and a sulfonyl group attached to a dimethylbenzene moiety. The synthesis typically involves multi-step organic reactions where the quinoline framework is constructed first, followed by the introduction of the azepan and sulfonyl groups through nucleophilic substitutions and other organic transformations.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the sulfonyl group is believed to enhance the binding affinity to bacterial enzymes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| S. aureus | 5 µg/mL |

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For example, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synapses, thereby enhancing cognitive functions.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 15 µM |

| Urease | Non-competitive | 25 µM |

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Quinoline derivatives have been reported to target the PI3K/Akt pathway, which is often dysregulated in cancer.

The biological activity of this compound can be attributed to its structural features:

- Quinoline Core : Known for interacting with DNA and inhibiting topoisomerases.

- Sulfonyl Group : Enhances solubility and bioavailability.

- Azepan Ring : May facilitate interactions with biological targets through conformational flexibility.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Neuroprotective Effects : In vivo studies showed that compounds with similar structures improved cognitive function in models of Alzheimer's disease by inhibiting AChE.

相似化合物的比较

Substituent Analysis :

Key Observations :

- The microwave-assisted method for ’s compound achieved high yield (89%), suggesting efficiency for complex substituents .

- Palladium-catalyzed cross-coupling () is versatile for introducing aryl groups but may face challenges with bulky substituents like azepane .

Physicochemical and Pharmacokinetic Properties

Pharmacokinetic Implications :

- The target compound’s high logP (predicted) due to azepane and sulfonyl groups may favor blood-brain barrier penetration but reduce aqueous solubility .

- ’s compound was subjected to computational pharmacokinetic simulations, highlighting the importance of substituents in optimizing metabolic stability and oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。